

# Preclinical Profile of S49076 Hydrochloride in Gastric Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | (Z)-S49076 hydrochloride |           |
| Cat. No.:            | B610633                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

S49076 hydrochloride, a potent oral ATP-competitive tyrosine kinase inhibitor, has demonstrated significant preclinical activity in gastric cancer models. This technical guide consolidates the available preclinical data, detailing the compound's mechanism of action, efficacy in vitro and in vivo, and the experimental methodologies utilized in its evaluation. S49076 distinguishes itself by co-targeting MET, AXL, and FGFR pathways, all of which are implicated in gastric tumor progression and resistance to therapy. The data presented herein supports its potential as a therapeutic agent for gastric malignancies characterized by aberrant signaling through these receptor tyrosine kinases.

### **Core Mechanism of Action**

S49076 hydrochloride exerts its anti-tumor effects by inhibiting the autophosphorylation and downstream signaling of multiple receptor tyrosine kinases (RTKs). Its primary targets are MET, AXL/MER, and FGFR1/2/3.[1][2][3] In the context of gastric cancer, the inhibition of MET and FGFR2 is particularly relevant.[1][2] By blocking these pathways, S49076 can impede key cancer cell processes including proliferation, survival, and migration.[1][2]

Below is a diagram illustrating the signaling pathways targeted by S49076 hydrochloride.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. S49076 is a novel kinase inhibitor of MET, AXL, and FGFR with strong preclinical activity alone and in association with bevacizumab PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Profile of S49076 Hydrochloride in Gastric Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610633#preclinical-data-for-s49076-hydrochloride-in-gastric-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com